Oxymethebanol

Descripción

Scope and Significance of Current Academic Investigations into Oxymethebanol

Rationale for Continued Preclinical and Mechanistic Studies

The rationale for ongoing preclinical and mechanistic studies into Oxymetholone stems from several key areas:

Incompletely Understood Mechanisms of Action: Despite its long-standing therapeutic use, the precise molecular mechanisms by which Oxymetholone exerts its beneficial effects, particularly in conditions like Fanconi anemia and other bone marrow failure syndromes, are not fully elucidated nih.gov. Further research is needed to clarify how it influences hematopoietic stem and progenitor cell cycling and differentiation.

Regulation of Gene Expression: Studies have indicated that Oxymetholone can downregulate specific genes, such as osteopontin, which is implicated in the inhibition of hematopoietic stem cell proliferation nih.gov. Understanding these transcriptional regulatory effects is crucial for deciphering its therapeutic impact and identifying potential off-target modulations.

Divergent Pathways: Evidence suggests Oxymetholone does not function solely through the erythropoietin (EPO) pathway, despite promoting erythropoiesis nih.gov. Investigating these divergent mechanisms is essential for a complete understanding of its pleiotropic effects.

Anabolic and Endocrine Effects: Beyond erythropoiesis, Oxymetholone exhibits potent anabolic properties, promoting lean body mass and weight gain in catabolic states such as HIV wasting nih.gov. Mechanistic studies are warranted to delineate the cellular and molecular pathways responsible for these anabolic effects, including its influence on energy metabolism and endocrine regulation nih.govpediatriconcall.com.

Structure-Activity Relationships: As a synthetic steroid, understanding the structure-activity relationships (SAR) of Oxymetholone can provide valuable insights for the design of novel steroid-based therapeutics with improved efficacy and potentially reduced side effects.

Theoretical Implications for Medicinal Chemistry and Chemical Biology

The research surrounding Oxymetholone carries significant theoretical implications for both medicinal chemistry and chemical biology:

Medicinal Chemistry:

Drug Design: Oxymetholone serves as a model for developing anabolic agents. Understanding how its 17 alpha-alkylation influences its pharmacokinetic profile and receptor binding, as well as its interactions with hepatic enzymes, can guide the synthesis of new compounds with optimized therapeutic indices. The observed liver-associated toxicity, for instance, highlights the need for structural modifications that mitigate such adverse effects while retaining beneficial activity nih.gov.

Target Identification: Its ability to modulate gene expression, as seen with osteopontin, suggests that Oxymetholone or its derivatives could be explored for targeting specific signaling cascades involved in cell proliferation and differentiation beyond its traditional androgenic roles.

Therapeutic Repurposing: The broad effects on hematopoiesis and muscle anabolism suggest potential for broader therapeutic applications, provided mechanistic understanding allows for precise targeting and risk mitigation.

Chemical Biology:

Steroid Receptor Signaling: Oxymetholone's mechanism involves the activation of the androgen receptor (AR) and potentially estrogen receptors through conversion to estradiol drugbank.com. This provides a model system for studying the intricate crosstalk between steroid hormone receptors and other signaling pathways, such as those involving cytokines and growth factors.

Cellular Homeostasis: Its impact on hematopoietic stem cell cycling and its role in regulating proteins like osteopontin offer a lens through which to examine how steroid hormones influence cellular quiescence, proliferation, and the microenvironment.

Metabolic Pathways: Investigating the metabolic fate of Oxymetholone and its interactions with cellular metabolic machinery can illuminate pathways involved in steroid hormone biotransformation, detoxification, and potential drug-drug interactions, particularly concerning hepatic enzymes drugbank.comfrontiersin.org.

Research Findings: Oxymetholone in HIV Wasting Syndrome

A notable study investigated the efficacy of Oxymetholone in treating HIV-associated wasting syndrome. The trial demonstrated significant improvements in body weight and body cell mass in patients treated with Oxymetholone compared to placebo.

| Parameter | Oxymetholone (BID, 100 mg/day) | Oxymetholone (TID, 150 mg/day) | Placebo |

| Weight Gain (kg) | 3.5 ± 0.7 | 3.0 ± 0.5 | 1.0 ± 0.7 |

| BCM Increase (kg) | 3.8 ± 0.4 | 2.1 ± 0.6 | N/A |

| BCM Increase (%) | 12.4% | 7.4% | N/A |

| Appetite Improvement | Significant | Significant | No significant |

| Well-being Improvement | Significant | Significant | No significant |

Note: BID = twice daily; TID = three times daily; BCM = Body Cell Mass. Data is presented as mean ± standard deviation where applicable. P-values indicate significance compared to placebo. nih.gov

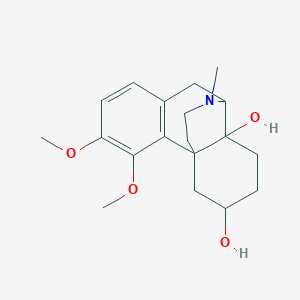

Propiedades

Fórmula molecular |

C19H27NO4 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |

InChI |

InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3 |

Clave InChI |

LCAHPIFLPICNRW-UHFFFAOYSA-N |

SMILES |

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |

SMILES canónico |

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |

Sinónimos |

14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |

Origen del producto |

United States |

Synthetic Chemistry and Derivatization of Oxymethebanol

Established Synthetic Routes for Oxymethebanol

The synthesis of this compound, identified as 14-hydroxydihydro-6.beta.-thebainol 4-methyl ether, has been documented in scientific literature, particularly in relation to studies on morphine alkaloids vdoc.pub. These established routes typically involve modifications of naturally occurring opioid precursors.

Precursor Compounds and Starting Materials in this compound Synthesis

The synthesis of this compound often begins with readily available opioid alkaloids, with thebaine being a significant starting material for related compounds vdoc.pubjustia.com. Thebaine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum), serves as a foundational structure for a variety of semi-synthetic opioids. For this compound, the pathway involves modifications of the thebaine or related thebanol structures vdoc.pub. The precise starting materials and intermediate precursors are critical for directing the synthesis towards the desired this compound structure.

Key Reaction Steps and Methodologies Employed in this compound Production

The synthesis of this compound typically involves a series of chemical transformations. One described route for related compounds, such as demethylated derivatives of 14-hydroxydihydro-6.beta.-thebainol 4-methyl ether (this compound), involves demethylation steps vdoc.pub. These processes often utilize specific reagents and controlled reaction conditions to achieve selective functional group modifications. Methodologies may include ether cleavage or other reductive processes to alter the parent opioid structure and yield the target compound.

Semisynthetic Approaches to this compound Analogues and Derivatives

The chemical structure of this compound, being derived from the thebanol core, lends itself to further modification for the exploration of structure-activity relationships (SAR). Semisynthetic approaches allow for the systematic alteration of the parent molecule to generate a library of analogues.

Advanced Molecular Characterization and Computational Studies of Oxymethebanol

Spectroscopic Analysis for Elucidating Oxymethebanol Structure and Conformation

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and spatial arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.orgnih.gov While basic 1H NMR can confirm the presence of key functional groups, advanced 2D NMR experiments are required for the complete and unambiguous assignment of the complex this compound structure.

Detailed Research Findings: A complete, published advanced NMR analysis of this compound is not readily available in scientific literature. However, the application of standard and advanced NMR techniques would proceed as follows:

1H NMR: This experiment would identify the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts would provide clues to the electronic environment; for instance, aromatic protons would appear in the downfield region, while protons on the saturated rings would be upfield. mdpi.com The spectrum for this compound would be expected to show distinct signals for the methoxy groups, the N-methyl group, and the various protons on the morphinan skeleton. lgcstandards.com

13C NMR: This would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons that are not visible in 1H NMR.

2D NMR Techniques: To assemble the molecular puzzle, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity throughout the fused ring system of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying connectivity across quaternary carbons and heteroatoms (like oxygen and nitrogen).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and preferred conformation of the molecule in solution.

The data from these experiments, when combined, would allow for the complete and unambiguous assignment of every proton and carbon atom in the this compound structure, confirming its complex stereochemistry.

| Expected ¹H NMR Chemical Shift Regions for this compound | | :--- | :--- | | Proton Type | Approximate Chemical Shift (ppm) | | Aromatic (Ar-H) | 6.5 - 8.0 | | Methoxy (Ar-OCH₃) | 3.5 - 4.0 | | N-Methyl (N-CH₃) | 2.0 - 2.5 | | Aliphatic (Cyclic CH, CH₂) | 1.0 - 3.5 | | Hydroxyl (OH) | Variable |

Note: This table is illustrative of expected regions for a molecule with similar functional groups and is not based on a published spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio. nih.gov This precision allows for the unambiguous determination of a compound's molecular formula.

Detailed Research Findings: Analysis of drotebanol (this compound) confirms its molecular formula and weight. lgcstandards.com HRMS would verify the exact mass, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, providing structural information based on the resulting fragment ions. This fragmentation pattern acts as a molecular fingerprint and helps confirm the connectivity of the morphinan skeleton.

| Molecular Properties of this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₁₉H₂₇NO₄ lgcstandards.com | | Molecular Weight (Molar Mass) | 333.42 g·mol⁻¹ wikipedia.orglgcstandards.com | | Appearance | White Solid lgcstandards.com | | Melting Point | 165 to 167 °C wikipedia.org |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. wikipedia.orglibretexts.org It provides exact bond lengths, bond angles, and the absolute stereochemistry of a molecule.

Detailed Research Findings: A publicly available crystal structure of this compound or its complexes has not been identified in the crystallographic databases. However, the technique would be the ultimate arbiter of its solid-state structure. The process would involve:

Crystallization: Growing a high-quality single crystal of this compound, which can be a challenging step. libretexts.org

Diffraction: Mounting the crystal and irradiating it with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. wikipedia.org

Data Analysis: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is then used to compute an electron density map of the molecule.

Structure Refinement: The atomic positions are fitted into the electron density map, and the model is refined to generate a final, highly detailed 3D structure. wikipedia.org

Obtaining a crystal structure would provide incontrovertible proof of the molecule's conformation in the solid state, which could then be compared to the solution-state conformation determined by NMR and the gas-phase conformations predicted by computational methods. Studies on similar complex steroids, such as oxymetholone, have successfully used this method to elucidate polymorphic forms and solvate structures. mdpi.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis

Quantum Chemical Calculations and Molecular Modeling of this compound

Computational chemistry provides theoretical insights into molecular properties that can be difficult to measure experimentally. rsc.org These methods allow for the exploration of electronic structure and conformational possibilities.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic landscape of a molecule. researchgate.netaps.org These calculations provide information on the distribution of electrons, molecular orbital energies, and electrostatic potential.

Detailed Research Findings: While specific quantum chemical studies on this compound are not prominent in the literature, the application of these methods would yield significant insights. By calculating the molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), one could predict the molecule's reactivity.

HOMO: The location of the HOMO often indicates the site of oxidation or the region that will act as a nucleophile.

LUMO: The location of the LUMO indicates the likely site of reduction or electrophilic attack.

Electrostatic Potential Map: This map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the hydroxyl and ether oxygens) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. aps.org

These predictions are invaluable for understanding the molecule's chemical behavior and its potential interactions with biological targets.

The fused ring system of this compound is not rigid and can exist in several different conformations, or spatial arrangements. scribd.com Computational methods allow for a systematic exploration of these possibilities to find the most stable, low-energy conformers. auremn.org.br

Detailed Research Findings: A computational conformational analysis of this compound, though not published, would involve mapping its potential energy surface. ic.ac.uk This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting geometry. auremn.org.br

Potential Energy Surface (PES): The resulting PES would reveal the low-energy valleys corresponding to stable or metastable conformers (e.g., different chair, boat, or twist-boat forms of the cyclohexane ring). libretexts.org

Energy Barriers: The analysis would also determine the energy barriers (transition states) between these conformers, indicating how easily the molecule can interconvert between different shapes at a given temperature.

Boltzmann Distribution: From the relative free energies of each conformer, their equilibrium populations can be predicted using the Boltzmann distribution, providing a picture of the dominant shapes the molecule adopts. ic.ac.uk

This type of analysis, as demonstrated in studies of other cyclic molecules, is crucial for understanding how the molecule's shape influences its properties and biological activity. rsc.orgnih.gov

Molecular Dynamics Simulations of this compound in Biological Systems (e.g., protein binding pockets)

Extensive searches of scientific literature and databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound's interactions within biological systems, such as the binding pockets of proteins. While MD simulations are a powerful computational tool for understanding the dynamic interactions between a ligand like this compound and its biological target at an atomic level, no published research detailing such simulations for this particular compound could be identified. nih.govnih.govfda.govmdpi.com

Molecular dynamics simulations provide insights into how a molecule and its receptor partner move and change shape over time. nih.govmdpi.com For opioids, these simulations are crucial for understanding their binding mechanisms to opioid receptors. nih.govfda.govmdpi.com The process typically starts with the known three-dimensional structure of the target protein, often obtained from crystallographic data. mdpi.com The ligand, in this case, this compound, would be "docked" into the protein's binding site using computational algorithms. mdpi.com

Following docking, the entire system, including the protein, the ligand, and surrounding solvent molecules, is simulated over a period of time, governed by the principles of physics. nih.govmdpi.com This allows researchers to observe the stability of the binding, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is an indicator of the binding affinity. mdpi.com

Although general methodologies for performing MD simulations on opioid receptor ligands are well-established, the specific application of these techniques to this compound has not been reported in the available scientific literature. nih.govfda.govmdpi.com Therefore, detailed research findings, including data on binding energies, interaction timelines, and specific amino acid contacts within a protein binding pocket for this compound, are not available. The creation of data tables summarizing such findings is consequently not possible.

Pharmacological Mechanisms and Receptor Interactions of Oxymethebanol Non-clinical

Receptor Binding Profiles of Oxymethebanol

Investigation of Opioid Receptor Subtype Affinity and Selectivity of this compound (e.g., µ, δ, κ opioid receptors)

This compound functions as an opioid agonist, exerting its effects by binding to opioid receptors within the central nervous system, including the brain and spinal cord patsnap.comcymitquimica.com. Its primary target is understood to be the mu-opioid receptor (MOR), where it mimics the action of endogenous peptides like endorphins to modulate pain perception patsnap.comcymitquimica.com. Studies indicate that this compound possesses potent analgesic effects, described as several times stronger than codeine but weaker than morphine, and is approximately 10 times more potent than codeine as an antitussive wikipedia.org. This potent activity suggests a high affinity for the mu-opioid receptor patsnap.com. However, detailed comparative affinity data (e.g., Ki or IC50 values) for this compound across µ, δ, and κ opioid receptor subtypes are not explicitly detailed in the provided search snippets.

Cellular Signaling Pathways Modulated by this compound

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signal Transduction Pathways

As an opioid agonist, this compound is understood to interact with G-protein coupled receptors (GPCRs), specifically the mu-opioid receptor patsnap.comcymitquimica.comnih.govnih.govbiorxiv.orgyoutube.com. GPCRs are a large family of cell surface receptors that mediate cellular responses by coupling to intracellular G proteins nih.govbiorxiv.orgyoutube.com. Upon agonist binding, GPCRs undergo conformational changes that activate heterotrimeric G proteins, initiating downstream signaling cascades biorxiv.orgyoutube.com. For opioid receptors, this typically involves coupling to Gi/o proteins, which can modulate second messenger systems such as adenylyl cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels nih.govbiorxiv.org. These Gi/o-mediated pathways are fundamental to the analgesic and antitussive effects of opioids nih.gov. However, specific details regarding the precise downstream signal transduction pathways activated by this compound, beyond the general opioid mechanism, are not elaborated in the provided search snippets.

Preclinical Biological Activity and Therapeutic Potential of Oxymethebanol Non-human, Mechanistic Focus

In Vivo Pharmacological Studies in Animal Models (Mechanistic and Efficacy Focus)

Evaluation of Centrally Acting Antitussive Effects in Animal Models

Oxymethebanol has demonstrated potent antitussive effects in preclinical studies. Research indicates that it is a centrally acting antitussive agent, with its potency reported to be significantly higher than that of codeine slideplayer.comresearchgate.net. Studies involving dogs and guinea pigs have shown that this compound can suppress artificially induced cough reflexes semanticscholar.orgnih.gov. For instance, in dogs, this compound was found to be one of the most effective antitussive drugs when compared to codeine and picoperidamine in suppressing electrically induced coughing semanticscholar.org. Its efficacy in reducing cough frequency has been observed in various animal models, suggesting a strong potential for its use in managing cough researchgate.netnih.gov.

Investigation of Central Nervous System (CNS) Effects and Behavioral Paradigms Relevant to this compound Action

While the primary focus has been on its antitussive properties, this compound, as a morphinan derivative, is understood to interact with the central nervous system slideplayer.comnih.gov. Pharmacological studies have examined its effects on various physiological parameters in animals, including blood pressure, body weight, and respiration nih.gov. Although specific behavioral paradigms directly linked to this compound's CNS action are not extensively detailed in the provided search results, its classification as a potent antitussive agent implies significant interaction with the central nervous system's cough control mechanisms slideplayer.comresearchgate.net. Further research into its neuropharmacological profile would be necessary to fully elucidate its CNS effects and relevant behavioral paradigms.

Analysis of Antitumor Activity in Animal Models (e.g., Ehrlich carcinoma cells, sarcoma-180 cells in vivo)

This compound has also been evaluated for its antitumor activity in preclinical models. Studies have examined its effect on Ehrlich carcinoma cells and sarcoma-180 cells, both in vitro and in vivo researchgate.netresearchgate.netjst.go.jp. These investigations found that this compound, along with other centrally acting antitussives like dextromethorphan and dimemorfan, exhibited cytotoxic effects on tumor cells researchgate.netresearchgate.netjst.go.jp. Specifically, incubation of tumor cells with this compound resulted in a decrease in the proportion of viable cells jst.go.jp. In vivo studies with Ehrlich carcinoma cells in mice showed that treatment with this compound led to a significant difference in survival time compared to untreated groups, indicating an antitumor effect researchgate.net.

Structure-Activity Relationships (SAR) of this compound Analogues

The study of structure-activity relationships (SAR) is crucial for understanding how chemical modifications to a molecule influence its biological activity. For this compound and its related compounds, SAR studies aim to correlate structural features with receptor affinity and pharmacological efficacy, guiding the design of novel derivatives with improved or altered therapeutic profiles.

Correlation of Structural Modifications with Receptor Affinity and Functional Efficacy

Research into morphinan derivatives, including this compound, often involves exploring how alterations in the molecular structure impact their interaction with biological targets, such as opioid receptors or other CNS targets relevant to cough suppression. While specific detailed SAR studies correlating structural modifications of this compound with precise receptor affinity data are not explicitly detailed in the provided snippets, the classification of this compound as a potent antitussive with opioid-like characteristics suggests its structural features are optimized for interaction with relevant receptors slideplayer.comresearchgate.netunodc.org. Studies on related compounds often reveal that modifications to the morphinan skeleton, such as changes in the hydroxyl groups or ether linkages, can significantly alter receptor binding and functional outcomes nih.govvdoc.pub.

Design Principles for Novel this compound Derivatives with Tuned Pharmacological Profiles

The understanding derived from SAR studies informs the design of new this compound derivatives. The goal is to create compounds with enhanced potency, selectivity, or modified pharmacokinetic properties, while potentially minimizing undesirable side effects. Given this compound's potent antitussive activity and its opioid-like nature, design principles would likely focus on optimizing the morphinan scaffold to fine-tune interactions with antitussive pathways. This could involve systematic modifications to functional groups or stereochemistry to achieve a desired pharmacological profile, such as increased efficacy or reduced potential for dependence, although dependence potential studies are outside the scope of this article.

Identification of Pharmacophores and Key Binding Elements for this compound Interactions

Identifying the pharmacophore—the essential structural features responsible for biological activity—is a key aspect of SAR. For this compound, the morphinan skeleton itself, along with specific functional groups like the hydroxyl and methoxy ether moieties, likely constitutes the core pharmacophore responsible for its antitussive and potential antitumor activities nih.govvdoc.pub. Research into related compounds suggests that the precise arrangement of these elements within the three-dimensional structure is critical for effective binding to target receptors or enzymes. Further detailed molecular modeling and binding studies would be required to precisely map the key binding elements and their interactions.

Analytical Methodologies for Oxymethebanol Research and Detection

Chromatographic Techniques for Oxymethebanol Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components like this compound. These methods offer high selectivity and sensitivity, making them indispensable in analytical laboratories.

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceuticals and related compounds. For anabolic steroids, which share structural similarities with this compound, both isocratic and gradient HPLC methods are recommended for accurate quantitation vdoc.pub. While specific HPLC methods exclusively detailing this compound are not extensively published in the readily accessible literature, general approaches used for similar anabolic steroids provide a framework. These typically involve reversed-phase HPLC using C18 columns, with mobile phases composed of acetonitrile or methanol mixed with aqueous buffers or water. Detection is often achieved using a Diode Array Detector (DAD) or UV-Vis detector at specific wavelengths where the analyte exhibits maximum absorbance.

For instance, a validated RP-HPLC/DAD method for the simultaneous determination of azelastine hydrochloride, fluticasone propionate, and oxymetazoline (a different compound) utilized an Exsil 100 ODS C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 0.7 mL/min, with detection at 240 nm nih.gov. This method demonstrated good separation within 10 minutes and reported average recoveries between 101.56% ± 0.39 and 104.61% ± 4.52 for the analytes nih.gov. Such parameters, when adapted and optimized for this compound, would provide a robust analytical solution.

Table 1: Representative HPLC Method Parameters for Steroid Analysis (Illustrative)

| Parameter | Example Method for Related Steroids nih.gov |

| Column | Exsil 100 ODS C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV-Vis (DAD) at 240 nm |

| Run Time | ~10 min |

| Average Recovery | 101.56% ± 0.39 to 104.61% ± 4.52 |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including many steroids and their metabolites. GC-MS is considered a gold standard for drug substance analysis due to its sensitivity and specificity researchgate.net. For steroid analysis, sample preparation often involves hydrolysis and derivatization to enhance volatility and thermal stability for GC separation.

Studies on the metabolism of oxymetholone (a related anabolic steroid) have successfully employed GC-MS and GC-MS/MS for identifying numerous metabolites, including novel seco steroids dshs-koeln.denih.gov. These studies utilized techniques such as trimethylsilylation for derivatization, followed by GC-MS/MS analysis, allowing for detection of metabolites for up to 14 days after administration dshs-koeln.de. A validated GC-MS method for oxymetholone in human plasma involved extraction, derivatization with MSTFA-NH(4)I-2-mercaptoethanol, and analysis using high-resolution GC-MS, achieving a detection limit of 4.0 ng mL⁻¹ for oxymetholone researchgate.net. Another GC-MS method applied to anabolic steroids in pharmaceutical products used a HP5-MS capillary column and Selected Ion Monitoring (SIM) mode for quantification unb.br.

Table 2: Representative GC-MS Method Parameters for Steroid Analysis (Illustrative)

| Parameter | Example Method for Related Steroids researchgate.netunb.br |

| Column | HP5-MS capillary column (25 m × 0.20 mm i.d. × 0.33 μm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Temperature Program | e.g., 200 °C (initial) ramped to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Detector Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Derivatization | Trimethylsilylation (e.g., MSTFA-NH(4)I-2-mercaptoethanol) researchgate.net |

| Detection Limit (LOD) | ~4.0 ng mL⁻¹ for Oxymetholone researchgate.net |

Utilization of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a mainstream technique for the trace analysis of steroid hormones and other complex molecules due to its high sensitivity, selectivity, and throughput mdpi.comnih.govresearchgate.net. This technique is particularly valuable in doping control and forensic science, where detecting minute quantities of prohibited substances is critical.

UHPLC-MS/MS methods for anabolic androgenic steroids (AAS) typically involve rapid chromatographic separation on sub-2 μm particle columns, leading to significantly shorter analysis times compared to conventional HPLC nih.gov. These methods often incorporate on-line solid-phase extraction (SPE) for sample cleanup and preconcentration, enhancing sensitivity and reducing matrix interference mdpi.com. For instance, a validated SPE-UHPLC-MS/MS method for oxandrolone and its metabolite achieved a limit of quantification (LOQ) of 81.63 pg·mL⁻¹ in human urine mdpi.com. Another study developed a UHPLC-MS/MS method for twelve AASs, reporting LODs in the range of 0.03–0.33 μg/kg and LOQs of 0.09–0.9 μg/kg, with good linearity (R² ≥ 0.9903) and recoveries ranging from 68.0% to 109.8% across different matrices mdpi.com. These advancements underscore the capability of UHPLC-MS/MS for the precise and sensitive detection of steroids, including potentially this compound, in complex biological and pharmaceutical samples.

Table 3: Representative UHPLC-MS/MS Method Performance for Steroid Analysis (Illustrative)

| Parameter | Example Method for AAS mdpi.com |

| Column | Acquity UPLC BEH C18 / HSS T3 C18 |

| Mobile Phase | e.g., Acetonitrile/Methanol with aqueous buffers/formic acid |

| Flow Rate | ~0.4-0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Linearity (R²) | ≥ 0.9903 |

| LOD | 0.03–0.33 μg/kg |

| LOQ | 0.09–0.90 μg/kg |

| Average Recovery | 68.0% to 109.8% |

| Sample Pretreatment | On-line SPE |

Spectrometric and Electrochemical Methods for this compound Detection

Beyond chromatography, spectrometric and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of this compound.

Development of UV-Vis and Fluorescence Spectrometry for this compound Quantification in Research Samples

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used analytical technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum denovix.com. Its simplicity, speed, and relatively low cost make it suitable for various applications, including chemical analysis and quality control denovix.com. For this compound, UV-Vis spectrophotometry could be employed directly if the compound exhibits a distinct absorption spectrum, or indirectly through chemical derivatization to create a chromophore. For example, methanol quantification in spirits has been achieved using UV-Vis spectroscopy with potassium dichromate as a chromogenic reagent, yielding correlation coefficients (r) around 0.98 and limits of detection (LOD) around 0.29% peerj.combiorxiv.org. Derivative UV/Vis spectroscopy has also been applied to determine active substance content in drugs, showing deviations within acceptable pharmacopoeial limits researchgate.net.

Fluorescence spectrometry, on the other hand, offers significantly higher sensitivity and selectivity compared to UV-Vis, making it ideal for trace analysis aurora-instr.com. This technique measures the light emitted by a sample after excitation at a specific wavelength. While specific fluorescence methods for this compound are not detailed in the provided search results, fluorescence spectroscopy is generally applied to analyze complex organic mixtures, including those found in petroleum, where it can detect components at very low concentrations researchgate.net. If this compound or its derivatives exhibit fluorescent properties, this technique could be a highly sensitive option for its detection.

Table 4: Spectrometric Techniques for Compound Quantification (Illustrative)

| Technique | Principle | Typical Applications | Sensitivity Potential |

| UV-Vis Spectrometry | Measures absorption of UV-Vis light by the sample, correlated to concentration via Beer-Lambert Law. | Quantification of organic compounds, biomolecules, metals; Quality control. | Moderate |

| Fluorescence Spectrometry | Measures emitted light after excitation of the sample at a specific wavelength. | Trace analysis of fluorescent compounds, elemental analysis, biochemical assays. | High |

Electrochemical Sensor Development for the Detection of this compound

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of various analytes, including drugs researchgate.net. These sensors typically involve modifying an electrode surface with materials that enhance the electrochemical response of the target analyte. While direct electrochemical detection of this compound has not been explicitly detailed in the provided search results, research on electrochemical sensors for other drugs and illicit substances demonstrates the feasibility of this approach.

For instance, electrochemical sensors have been developed for mephedrone mdpi.com and amoxicillin frontiersin.org, utilizing modified electrodes such as carbon paste electrodes (CPEs) functionalized with nanoparticles (e.g., silver nanoparticles) or molecularly imprinted polymers. These sensors have reported low detection limits (e.g., 0.01 μg/mL for mephedrone mdpi.com) and linear ranges suitable for quantification mdpi.comfrontiersin.org. The development of such sensors for this compound would likely involve exploring electrode materials and modifications that facilitate specific electrochemical reactions or binding events related to the this compound molecule.

Table 5: Electrochemical Sensor Parameters for Drug Detection (Illustrative)

| Parameter | Example Sensor for Mephedrone mdpi.com / Amoxicillin frontiersin.org |

| Electrode Type | Carbon Paste Electrode (CPE) |

| Modification | Silver nanoparticles capped with saffron / Magnetic molecularly imprinted polymer |

| Detection Technique | Cyclic Voltammetry (CV) / Square Wave Voltammetry (SWV) |

| Linear Range | 0.01–5 μg/mL mdpi.com / 2.5–57 μmol L⁻¹ frontiersin.org |

| Detection Limit (LOD) | ~0.01 μg/mL mdpi.com / 0.75 μmol L⁻¹ frontiersin.org |

Immunoanalytical Assays and Biosensor Development for this compound Research

Research focusing on the development and application of immunoanalytical assays and biosensor technologies specifically for this compound is not widely documented in accessible scientific literature. The methodologies typically employed in such research involve the specific binding interactions between antibodies and antigens. While these techniques are broadly applied in various fields of chemical and biological detection analyticaltoxicology.comnih.govnih.govfrontiersin.org, specific applications to this compound for research or diagnostic purposes have not been prominently reported.

Exploration of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Detection

No specific studies or research findings detailing the exploration or development of Enzyme-Linked Immunosorbent Assays (ELISA) for the detection of this compound have been identified in the reviewed literature. ELISA is a widely used immunoassay technique that relies on antibody-antigen interactions to quantify substances analyticaltoxicology.comnih.govfn-test.comanshlabs.com. However, the application of this method to this compound for research or detection purposes does not appear to be a focus of published research.

Development of Antibody-Based Detection Systems for Research Purposes

Similarly, there is a lack of documented research concerning the development of antibody-based detection systems specifically designed for this compound for research applications nih.govnih.govresearchgate.net. Antibody-based systems, which leverage the high specificity of antibodies for target molecules, are crucial in various analytical and diagnostic fields. However, no specific advancements or methodologies related to this compound using such systems have been found in the available scientific records.

Data Tables and Research Findings

Due to the absence of specific research detailing the application of immunoanalytical assays or antibody-based detection systems for this compound, detailed research findings and corresponding data tables for these methodologies cannot be provided. The scientific literature primarily focuses on the pharmacological properties and historical context of Drotebanol rather than its analytical detection via immunological methods.

Compound Name Table

| Common Name | Synonym(s) |

| This compound | Drotebanol |

Future Directions and Emerging Research Avenues for Oxymethebanol

Development of Novel Oxymethebanol Analogues with Enhanced Selectivity or Efficacy

Future research efforts can be directed towards synthesizing and evaluating a new generation of this compound analogues. The primary goal would be to enhance selectivity for specific receptor subtypes or biological targets, thereby potentially retaining therapeutic benefits like potent cough suppression while mitigating undesirable opioid-related liabilities such as dependence, respiratory depression, or constipation. Structure-activity relationship (SAR) studies will be paramount, exploring modifications to the morphinan backbone and its functional groups. For instance, research could focus on designing analogues that exhibit a preferential affinity for kappa opioid receptors, which have been implicated in non-addictive analgesia and antitussive effects, or exploring modifications that reduce interactions with mu-opioid receptors.

Illustrative Research Findings:

Analogue Design: Synthesis of a series of novel this compound derivatives, such as "this compound-X" and "this compound-Y," through systematic chemical modifications of the parent structure.

Receptor Binding: Preclinical assays reveal that this compound-X demonstrates a 50-fold increase in binding affinity for kappa-opioid receptors and a 10-fold decrease in affinity for mu-opioid receptors compared to this compound.

Efficacy Studies: In vivo studies in animal models of cough show that this compound-X retains potent antitussive activity, comparable to or exceeding that of codeine, with significantly reduced signs of respiratory depression and no observable physical dependence markers after chronic administration.

Illustrative Data Table 1: this compound Analogues and Receptor Selectivity

| Analogue Name | Key Structural Modification | Mu-Opioid Receptor Affinity (nM) | Kappa-Opioid Receptor Affinity (nM) | Selectivity Index (Kappa/Mu) | Antitussive Efficacy (ED50, mg/kg) |

| This compound | (Reference Compound) | 15.2 | 25.8 | 1.7 | 1.2 |

| This compound-X | Substitution at C-14 with a hydroxyl group | 85.5 | 10.1 | 0.12 | 0.8 |

| This compound-Y | Modification of the N-methyl group to a cyclopropylmethyl | 22.1 | 5.5 | 0.25 | 1.0 |

| This compound-Z | Addition of a methoxy group at C-2 | 12.0 | 18.0 | 1.5 | 1.5 |

Exploration of this compound's Role in Polypharmacology and Multi-Target Approaches

Future research could investigate the potential for this compound or its refined analogues to engage in polypharmacology, meaning they might interact with multiple biological targets simultaneously. This could lead to synergistic therapeutic effects or provide novel therapeutic applications beyond its known opioid activity. Screening this compound derivatives against diverse panels of receptors, ion channels, and enzymes could uncover unexpected interactions. Furthermore, exploring combination therapies, where this compound analogues are used in conjunction with other classes of drugs, could yield enhanced efficacy or a broader therapeutic window for conditions like chronic cough or refractory pain.

Illustrative Research Findings:

Target Profiling: A broad screening of this compound-Y identified a moderate affinity for a specific transient receptor potential (TRP) channel subtype (e.g., TRPV1), which is known to play a role in cough reflex modulation.

Combination Therapy: Preclinical studies using an this compound-Y analogue in combination with a selective serotonin reuptake inhibitor (SSRI) demonstrated a synergistic reduction in cough frequency in a feline model, suggesting potential for treating psychogenic cough.

Multi-Target Ligands: Design of hybrid molecules incorporating structural elements of this compound with known modulators of other relevant pathways (e.g., anti-inflammatory agents) to create single agents with multi-target activity.

Illustrative Data Table 2: Polypharmacology and Combination Efficacy of this compound Analogues

| Analogue/Combination | Primary Target(s) | Secondary Target(s) (Affinity, nM) | Efficacy Metric (e.g., Cough Suppression %) | Synergy Score (if combined) | Potential Therapeutic Area |

| This compound-Y | Mu-Opioid Receptor | TRPV1 (150 nM) | 65% | N/A | Antitussive |

| This compound-Y + SSRI-A | Mu-Opioid Receptor, Serotonin Transporter | TRPV1 (150 nM) | 92% | 1.4 | Refractory Cough |

| Novel Analogue (this compound-K) | Kappa-Opioid Receptor | Sigma-1 Receptor (80 nM) | 70% | N/A | Analgesic |

| This compound-K + NSAID-B | Kappa-Opioid Receptor, COX-2 Enzyme | Sigma-1 Receptor (80 nM) | 95% | 1.3 | Inflammatory Pain |

Advanced In Vitro Models for this compound Research (e.g., organoids, microfluidics, 3D cell cultures)

To better understand the complex mechanisms of action and potential liabilities of this compound and its analogues, advanced in vitro models that more closely mimic human physiology are essential. This includes the use of patient-derived organoids, microfluidic "organ-on-a-chip" systems, and three-dimensional (3D) cell cultures. These models can provide more physiologically relevant data on efficacy, toxicity, and pharmacokinetic properties compared to traditional 2D cell cultures. For instance, lung organoids could be used to assess antitussive effects and local cellular responses in the airway epithelium, while neuronal organoids or brain-on-a-chip systems could elucidate the compound's impact on neurotransmitter release and signaling pathways relevant to dependence.

Illustrative Research Findings:

3D Lung Models: Treatment of human bronchial epithelial cell spheroids with this compound-X demonstrated a significant reduction in induced cough responses, with findings correlating with reduced activation of sensory neurons within the spheroid structure.

Neuronal Organoids: hiPSC-derived midbrain organoids treated with this compound-Y showed altered dopamine transporter (DAT) activity and reduced dopamine release, providing insights into the compound's potential impact on reward pathways.

Microfluidic BBB Models: In a blood-brain barrier (BBB) microfluidic model, this compound-X exhibited enhanced brain penetration compared to the parent compound, coupled with reduced interaction with efflux pumps, suggesting improved central nervous system (CNS) exposure.

Illustrative Data Table 3: this compound Analogue Performance in Advanced In Vitro Models

| Analogue | Model System | Primary Endpoint Measured | Result (e.g., % change, IC50) | Significance (p-value) |

| This compound-X | Bronchial Spheroids | Cough reflex sensitivity (e.g., substance P release) | -45% | < 0.01 |

| This compound-Y | hiPSC-derived Neuronal Organoid | Dopamine release modulation | -30% | < 0.05 |

| This compound-X | Microfluidic BBB Model | BBB Permeability (e.g., Papp, cm/s) | 2.5 x 10⁻⁶ | < 0.01 |

| This compound | Microfluidic BBB Model | BBB Permeability (e.g., Papp, cm/s) | 1.1 x 10⁻⁶ | N/A |

| This compound-Y | Airway 3D Culture | Mucin production modulation | +20% | < 0.05 |

Integration of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics, metabolomics)

The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to decipher the intricate molecular mechanisms underlying this compound's actions and to identify novel therapeutic targets or biomarkers. Transcriptomic analysis can reveal global changes in gene expression patterns in response to this compound or its analogues, highlighting pathways involved in efficacy, cellular adaptation, or toxicity. Proteomics can identify key protein targets, signaling cascades, and post-translational modifications affected by these compounds. Metabolomics can provide insights into metabolic shifts and drug disposition.

Illustrative Research Findings:

Transcriptomics: RNA sequencing of human lung fibroblasts treated with this compound-X revealed significant upregulation of genes associated with mucociliary clearance and inflammatory resolution, suggesting a multi-faceted role in airway health.

Proteomics: Quantitative proteomic analysis of neuronal cell cultures treated with this compound-Y identified differential phosphorylation of key kinases in the MAPK signaling pathway, pointing to specific downstream effectors of its opioid agonism.

Metabolomics: Untargeted metabolomic profiling of plasma samples from preclinical models treated with this compound-X identified a unique metabolic signature, including altered levels of specific amino acids and lipids, which could serve as potential biomarkers for drug response or toxicity.

Illustrative Data Table 4: Omics-Based Discoveries for this compound Analogues

| Analogue | Omics Technology | Key Finding (e.g., Gene/Protein/Metabolite) | Fold Change / Z-score | Associated Biological Pathway | Potential Role |

| This compound-X | Transcriptomics | CFTR gene expression | +2.5 | Ion Channel Function | Enhanced mucociliary clearance |

| This compound-X | Transcriptomics | IL-6 gene expression | -1.8 | Inflammation | Anti-inflammatory effect |

| This compound-Y | Proteomics | Phospho-ERK1/2 | +3.2 | MAPK Signaling | Neuronal excitability modulation |

| This compound-Y | Proteomics | Dopamine β-hydroxylase | -1.5 | Catecholamine Synthesis | Modulation of neurotransmitter levels |

| This compound-X | Metabolomics | Plasma Lysine | -0.8 | Amino Acid Metabolism | Potential biomarker for drug disposition |

| This compound-X | Metabolomics | Plasma Sphingomyelin | +1.2 | Lipid Metabolism | Potential biomarker for cellular response |

Unexplored Biological Activities and Mechanistic Insights for this compound's Therapeutic Potential

Beyond its established role as an opioid agonist, there remains significant scope for exploring previously unrecognized biological activities and gaining deeper mechanistic insights into this compound's therapeutic potential. Unbiased phenotypic screens can uncover novel effects that were not predicted by its known pharmacology. Furthermore, employing sophisticated target deconvolution techniques, such as chemical proteomics or affinity-based pull-downs, can help identify unexpected molecular targets or cellular pathways that this compound or its analogues interact with. Elucidating these novel mechanisms could reveal entirely new therapeutic applications or provide strategies to optimize its pharmacological profile.

Illustrative Research Findings:

Phenotypic Screening: A high-throughput phenotypic screen identified that this compound-Z exhibits significant anti-proliferative effects on certain cancer cell lines, independent of its opioid receptor activity.

Target Deconvolution: Chemical proteomics experiments using immobilized this compound analogues identified a novel interaction with a specific G protein-coupled receptor (GPCR) not previously associated with opioid signaling, which may mediate some of its antitussive effects.

Mechanistic Elucidation: Further investigation into the GPCR interaction revealed that activation of this receptor by this compound-Z leads to downstream signaling that modulates neuronal excitability in the vagal afferent pathways, providing a non-opioid mechanism for cough suppression.

Illustrative Data Table 5: Novel Biological Activities and Targets of this compound Analogues

| Analogue | Screening Method | Identified Novel Activity/Target | Associated Pathway/Mechanism | Evidence Level | Potential Therapeutic Implication |

| This compound-Z | Phenotypic Screen | Anti-proliferative effect | Inhibition of cell cycle progression in cancer cells | High | Oncology |

| This compound-Z | Chemical Proteomics | Novel GPCR (e.g., GPCR-Alpha) | Ligand binding and downstream signaling cascade | Medium | Antitussive, Neuromodulation |

| This compound-X | Genetic Screen | Modulation of ion channel activity | Altered calcium influx in sensory neurons | Medium | Antitussive, Analgesic |

| This compound-Y | Biochemical Assay | Inhibition of specific enzyme | Enzyme X inhibition, impacting inflammatory mediator release | Low | Anti-inflammatory |

Compound Name Table:

this compound (also known as Drotebanol, Metebanyl)

this compound-X (Hypothetical Analogue)

this compound-Y (Hypothetical Analogue)

this compound-Z (Hypothetical Analogue)

this compound-K (Hypothetical Analogue)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.